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Compound of Interest

Compound Name:
4-(4-Methylpiperidin-4-

yl)morpholine

Cat. No.: B1338474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Morpholinopiperidine, with the CAS number 53617-35-9, is a heterocyclic amine that has

emerged as a critical building block in modern medicinal chemistry. Its unique structural

features, combining the conformational rigidity of the piperidine ring with the polarity and

hydrogen bonding capabilities of the morpholine moiety, make it a valuable scaffold for the

synthesis of a diverse range of biologically active compounds. This technical guide provides a

comprehensive overview of the synthesis, physicochemical properties, spectral data, and key

applications of 4-morpholinopiperidine, with a particular focus on its role in the development of

targeted cancer therapies, including Anaplastic Lymphoma Kinase (ALK) and Phosphoinositide

3-kinase (PI3K) inhibitors. Detailed experimental protocols, data tables, and pathway diagrams

are presented to support researchers in their drug discovery and development endeavors.

Physicochemical and Toxicological Data
4-Morpholinopiperidine is a solid at room temperature with a low melting point. It is soluble in

many organic solvents.[1] While a specific oral LD50 value is not readily available in published

literature, the compound is classified as an irritant.

Table 1: Physicochemical Properties of 4-Morpholinopiperidine
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Property Value Reference(s)

CAS Number 53617-35-9 [1]

Molecular Formula C₉H₁₈N₂O [1]

Molecular Weight 170.25 g/mol [1]

Melting Point 40-43 °C [2]

Boiling Point
100-115 °C at 0.15-0.20

mmHg
[2]

pKa 10.21 ± 0.10 (Predicted)

Solubility
Soluble in organic solvents like

ethanol and acetone.
[3]

Appearance Colorless to off-white solid [2]

Table 2: Toxicological Profile of 4-Morpholinopiperidine

Hazard Classification Description Reference(s)

GHS Hazard Statements

H315: Causes skin

irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

[1]

Acute Toxicity Data not available. [4]

Spectral Data
The structural identity of 4-Morpholinopiperidine can be confirmed through various

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, Deuterium Oxide): δ 4.09 (s, 2H), 3.79 (s, 2H), 3.57 (dddd, J=22.3, 18.3,

7.7, 4.5Hz, 5H), 3.24 (s, 2H), 3.06 (td, J=13.4, 2.9Hz, 2H), 2.50-2.29 (m, 2H), 1.90 (qd,

J=13.2, 4.2Hz, 2H).
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¹³C NMR: The ¹³C NMR spectrum of N-substituted morpholines and piperidines has been

studied, and based on these studies, the predicted chemical shifts for 4-Morpholinopiperidine

would show signals corresponding to the methylene carbons of both the morpholine and

piperidine rings. The carbons adjacent to the nitrogen and oxygen atoms would appear at

lower field.[5][6]

Infrared (IR) Spectroscopy
The IR spectrum of 4-Morpholinopiperidine is characterized by the following key absorptions:

C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ are attributed to the C-H stretching

vibrations of the methylene groups in the piperidine and morpholine rings.[7]

C-O Stretching: A strong absorption band is expected around 1115 cm⁻¹ corresponding to

the C-O-C stretching of the morpholine ring.

C-N Stretching: Absorptions for the C-N stretching of the aliphatic amines are typically found

in the 1020-1250 cm⁻¹ region.[7]

Mass Spectrometry (MS)
While a detailed fragmentation study for 4-Morpholinopiperidine is not widely published, the

electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 170.

The fragmentation pattern would likely involve the cleavage of the piperidine and morpholine

rings. Common fragments would include the loss of alkyl radicals and fragments corresponding

to the individual morpholine and piperidine ring structures. The base peak could arise from a

stable fragment formed by the cleavage of the C-N bond connecting the two rings.[8]

Experimental Protocols
Synthesis of 4-Morpholinopiperidine
A common and efficient method for the synthesis of 4-Morpholinopiperidine involves the

reductive amination of N-protected 4-piperidone with morpholine, followed by deprotection.

Protocol: Reductive Amination and Deprotection
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Step 1: Reductive Amination. To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable

solvent such as methanol, add morpholine (1.1 equivalents) and acetic acid (catalytic

amount). The mixture is stirred at room temperature for 1-2 hours.

Step 2: Reduction. Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent (1.5

equivalents) is added portion-wise to the reaction mixture. The reaction is stirred at room

temperature overnight.

Step 3: Work-up and Purification. The solvent is removed under reduced pressure. The

residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with saturated

sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium

sulfate and concentrated to yield the N-Boc protected intermediate.

Step 4: Deprotection. The N-Boc protected intermediate is dissolved in a solution of

hydrochloric acid in 1,4-dioxane or trifluoroacetic acid in dichloromethane. The reaction is

stirred at room temperature until the deprotection is complete (monitored by TLC).

Step 5: Final Product Isolation. The solvent is evaporated, and the residue is neutralized with

a base (e.g., sodium hydroxide solution) and extracted with an organic solvent. The

combined organic layers are dried and concentrated to afford 4-Morpholinopiperidine.

Applications in Drug Discovery
4-Morpholinopiperidine is a key intermediate in the synthesis of several clinically important drug

candidates, particularly in the field of oncology.

Anaplastic Lymphoma Kinase (ALK) Inhibitors
Alectinib, a highly potent and selective second-generation ALK inhibitor, incorporates the 4-

Morpholinopiperidine moiety. This part of the molecule is crucial for its pharmacokinetic

properties and contributes to its efficacy in treating ALK-positive non-small cell lung cancer

(NSCLC).

Alectinib Synthesis Workflow
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Caption: General synthetic workflow for Alectinib highlighting the incorporation of 4-

Morpholinopiperidine.

ALK Signaling Pathway and Inhibition by Alectinib
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The EML4-ALK fusion protein is a constitutively active tyrosine kinase that drives cell

proliferation and survival in a subset of NSCLC. Alectinib inhibits ALK, thereby blocking

downstream signaling pathways such as the PI3K/AKT and RAS/MAPK pathways, leading to

apoptosis of cancer cells.
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Caption: Alectinib inhibits the EML4-ALK fusion protein, blocking downstream pro-survival

pathways.

Phosphoinositide 3-kinase (PI3K) Inhibitors
The morpholine ring is a common feature in many PI3K inhibitors, where the oxygen atom often

forms a key hydrogen bond with the hinge region of the kinase domain. 4-Morpholinopiperidine

serves as a versatile building block for developing PI3K inhibitors with varying isoform

selectivities. Derivatives have shown potent inhibition against Class I PI3K isoforms (α, β, δ,

and γ).

PI3K/AKT/mTOR Signaling Pathway and Inhibition

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival,

and its aberrant activation is a hallmark of many cancers. PI3K inhibitors block the

phosphorylation of PIP2 to PIP3, which in turn prevents the activation of AKT and its

downstream effector mTOR, ultimately leading to reduced cell proliferation and survival.
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Caption: PI3K inhibitors derived from 4-Morpholinopiperidine block the PI3K/AKT/mTOR

signaling pathway.

Conclusion
4-Morpholinopiperidine is a compound of significant interest in contemporary drug discovery. Its

synthetic accessibility and desirable physicochemical properties have positioned it as a

valuable scaffold for the development of targeted therapeutics. The successful incorporation of
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this moiety into potent ALK and PI3K inhibitors underscores its importance. This technical guide

provides a foundational resource for researchers working with 4-Morpholinopiperidine, offering

key data and protocols to facilitate its use in the design and synthesis of novel drug candidates.

Further exploration of this versatile building block is likely to yield new therapeutic agents with

improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1338474?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

